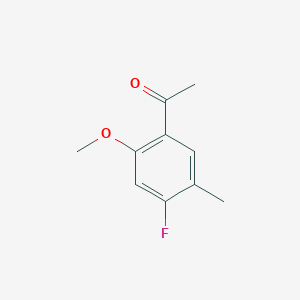
6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by chlorination and methylation under controlled conditions . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or chloro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrahydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chloro, methyl, and nitro substituents.
6-Chloro-2-methyl-4-nitroaniline: A structurally related compound with similar substituents but different core structure.
Uniqueness
6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of chloro, methyl, and nitro groups on the tetrahydroisoquinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
6-chloro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
DKDASJBJHFAOHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)


![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)
![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)
![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)





